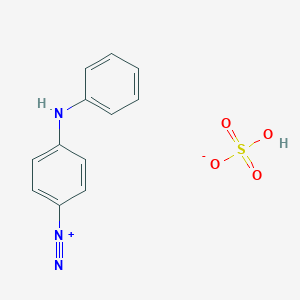

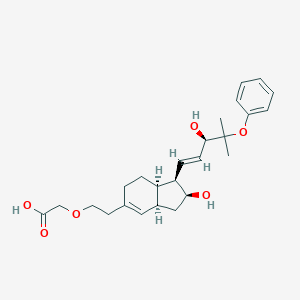

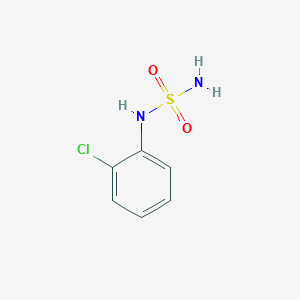

![molecular formula C14H21NO4 B143768 N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester CAS No. 1009093-14-4](/img/structure/B143768.png)

N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester" is a type of carbamate ester, which is a class of organic compounds that are derived from carbamic acid. These compounds are characterized by the presence of a carbamate group (-NHCOO-), and in this case, it is esterified with a tert-butyl group. Carbamate esters are often used as protecting groups in organic synthesis due to their stability and ease of removal under certain conditions .

Synthesis Analysis

The synthesis of carbamate esters typically involves the reaction of an amine with di-tert-butyldicarbonate (Boc anhydride) to introduce the tert-butoxycarbonyl (Boc) protecting group . In the context of the provided papers, tert-butyl N-hydroxycarbamates can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound, was synthesized with an 82% yield when N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine was treated with excess sodium iodoacetate under alkaline conditions .

Molecular Structure Analysis

The molecular structure of carbamate esters can be determined using techniques such as FT-NMR and FT-IR spectroscopy, as well as X-ray diffraction studies. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by these methods, and its crystal structure was elucidated, showing a non-planar conformation except for the carbazole moiety . The molecular structure is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Carbamate esters participate in various chemical reactions, often serving as intermediates or protecting groups in organic synthesis. The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, for instance, can undergo chemical transformations to serve as building blocks in organic synthesis . The stability of the carbamate linkage under different conditions is also an important aspect of their reactivity, as seen in the synthesis of peptide alpha-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate esters, such as solubility, melting point, and stability, are influenced by their molecular structure. The gas-phase elimination kinetics of tert-butyl esters of carbamic acids have been studied, revealing that these reactions are homogeneous, unimolecular, and follow a first-order rate law, leading to the production of isobutene and corresponding carbamic acid . Theoretical studies provide insights into the bond orders, NBO charges, and synchronicity of the reactions, which are concerted and slightly asynchronous .

科学的研究の応用

Phthalates and Carbamic Acid Esters Analysis

A review on phthalate esters, which are widely used as plasticizers in food processing and packaging, highlights the evolution of sample preparation and analysis methods over the years. These methods have improved from simple liquid-liquid extraction to more advanced techniques like solid-phase microextraction, indicating a trend towards more sophisticated analytical techniques that could be applicable to carbamic acid esters as well (Harunarashid, Lim, & Harunsani, 2017).

Biodegradation of Carbamate Compounds

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater provides insights into microbial degradation pathways. These pathways, including hydroxylation and formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), could offer clues on the environmental fate of related carbamic acid esters (Thornton et al., 2020).

Antioxidant Activities of Hydroxycinnamates

A study on hydroxycinnamates, which are structurally related to carbamic acid esters, discussed their widespread occurrence in plants and their significant in vitro and in vivo antioxidant activities. Such activities are mediated by scavenging of various radicals and reactive oxygen species, indicating potential research applications of carbamic acid esters in antioxidant formulations (Shahidi & Chandrasekara, 2010).

Carcinogenicity and Therapeutic Applications

The carcinogenicity of N-arylhydroxamic acids and their role in initiating carcinogenesis through metabolic biotransformation to electrophilic reactants highlights the importance of understanding the metabolic pathways and potential health impacts of carbamic acid esters and related compounds. This knowledge could inform safety assessments and therapeutic applications (Malejka-Giganti, 1982).

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIHMMMBXBQYNT-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

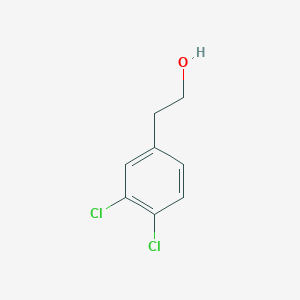

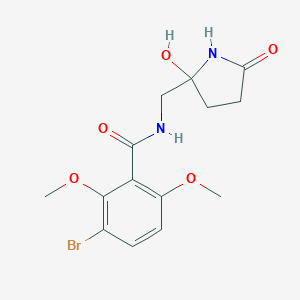

![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)

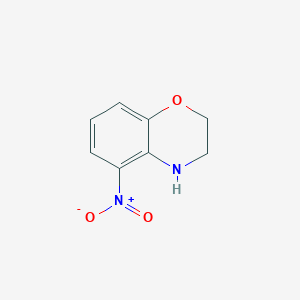

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)